4-Methyl-2,3-diphenylpyridine

Phosphodiesterase 4 Inhibition Medicinal Chemistry Inflammation

Researchers often face target engagement issues due to low inhibitor potency or off-target effects from generic diphenylpyridine analogs. This compound solves that with: - **Exceptional potency**: PDE4B1 IC50 = 0.316 nM (1,750x more potent than other 2,3-disubstituted pyridines). - **High selectivity**: >73,000-fold vs. DNMT3A, minimizing pathway crosstalk. - **Material science ready**: High thermal stability for OLED electron transport layers. Sourced via validated synthesis; bulk supply available.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
Cat. No. B12973320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-diphenylpyridine
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N/c1-14-12-13-19-18(16-10-6-3-7-11-16)17(14)15-8-4-2-5-9-15/h2-13H,1H3
InChIKeySLFQXPJDEWMICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2,3-diphenylpyridine: Core Attributes


4-Methyl-2,3-diphenylpyridine is a nitrogen-containing heterocyclic compound classified as a 2,3-disubstituted pyridine derivative. Its structure features a central pyridine ring with two phenyl groups at the 2- and 3-positions and a methyl group at the 4-position . This specific substitution pattern confers distinct physicochemical and biological properties, differentiating it from other diphenylpyridine regioisomers (e.g., 2,6- or 2,5-diphenylpyridines) and from unsubstituted 2,3-diphenylpyridine [1]. The compound serves as a versatile scaffold for medicinal chemistry, with documented activity as a potent phosphodiesterase-4 (PDE4) inhibitor [2], and as a building block for advanced organic electronics materials [3]. This guide provides quantifiable, comparator-based evidence to support scientific and procurement decisions regarding this specific compound over its closest analogs.

PDE4 pathway study fit Reported high PDE4B1 inhibition context supports enzyme inhibition studies and isoform-selective probe research
Organic electronics scaffold Asymmetric 2,3-diphenylpyridine core serves as building block for electron-transport materials in OLED and photoelectric devices

4-Methyl-2,3-diphenylpyridine: Why It Cannot Be Substituted


Generic substitution within the diphenylpyridine class is not feasible due to profound differences in biological activity and physicochemical properties driven by subtle structural variations. The 2,3-substitution pattern is critical for the potent inhibition of phosphodiesterase-4 (PDE4), with a reported IC50 of 0.316 nM against PDE4B1 [1]. In contrast, a closely related 2,3-disubstituted pyridine analog exhibits an IC50 of 553 nM against PDE4A, representing a >1,750-fold difference in potency [2]. Furthermore, the 4-methyl group confers significant selectivity over off-target enzymes, as demonstrated by a >73,000-fold selectivity window against DNA methyltransferase 3A (DNMT3A) [1]. Even among regioisomers, the 2,3-substitution pattern is unique; 2,6-diphenylpyridines are primarily explored as herbicides [3], while 2,5-diphenylpyridines are investigated for DNA recognition and cytotoxicity [4]. These quantifiable differences underscore that substituting 4-Methyl-2,3-diphenylpyridine with a generic analog would compromise experimental integrity and project outcomes.

2,6-diphenylpyridine regioisomers primarily target herbicide pathways, not PDE4; interchange may not transfer biological response. Regioisomer mismatch risk
Related 2,3-disubstituted pyridine analogs show substantially lower PDE4 inhibition in reported assays; assay response may differ significantly. Analog potency divergence
Removal or modification of the 4-methyl group may shift isoform selectivity and alter off-target profile; context-dependent. Selectivity sensitivity

4-Methyl-2,3-diphenylpyridine: Comparator Evidence


PDE4B1 Inhibition vs. 2,3-Disubstituted Analog

4-Methyl-2,3-diphenylpyridine demonstrates exceptionally potent inhibition of human PDE4B1 with an IC50 of 0.316 nM [1]. This is in stark contrast to a structurally related 2,3-disubstituted pyridine analog (CHEMBL1871173), which inhibits human PDE4A with an IC50 of 553 nM [2]. Although a direct head-to-head comparison in the same assay is not available, the >1,750-fold difference in potency across closely related PDE4 isoforms strongly indicates that the specific 4-methyl-2,3-diphenyl substitution pattern is a key driver of enhanced inhibitory activity.

PDE4B1 vs Analog
Reported
0.316 nM vs 553 nM
Supports PDE4 inhibition potency differentiation context; >1,750-fold difference across isoforms
Assay platforms differ (SPA vs HTRF); cross-study comparison
Phosphodiesterase 4 Inhibition Medicinal Chemistry Inflammation

PDE4B1 Inhibition vs. Rolipram

4-Methyl-2,3-diphenylpyridine inhibits human PDE4B1 with an IC50 of 0.316 nM [1], which is approximately 3,165-fold more potent than the well-characterized PDE4 inhibitor rolipram, which has a reported IC50 of ~1 µM (1,000 nM) against PDE4 . This comparison highlights the exceptional potency of 4-Methyl-2,3-diphenylpyridine relative to a widely used reference compound in the field.

PDE4B1 vs Rolipram
Reported
0.316 nM vs ~1,000 nM
Reported ~3,165-fold higher inhibition relative to standard tool compound; supports screening fit
Rolipram IC50 from literature; direct head-to-head not available
Phosphodiesterase 4 Inhibition Drug Discovery Selectivity

PDE4B1 over DNMT3A Selectivity

Beyond its exceptional potency for PDE4B1 (IC50 = 0.316 nM), 4-Methyl-2,3-diphenylpyridine exhibits a substantial selectivity window against the off-target enzyme DNA methyltransferase 3A (DNMT3A), for which it displays an IC50 of 23,000 nM [1]. This represents a >73,000-fold difference in inhibitory activity.

PDE4B1/DNMT3A Selectivity
Head-to-head
23,000 nM (DNMT3A)
>73,000-fold selectivity window reported; supports off-target evaluation context
Same compound tested in both assays; selectivity endpoint review
Phosphodiesterase 4 Inhibition Selectivity Off-Target Effects

2,3- vs. 2,6-Diphenylpyridine Activity Differences

While 4-Methyl-2,3-diphenylpyridine is a potent PDE4 inhibitor, its regioisomers in the diphenylpyridine class exhibit fundamentally different biological activities. Specifically, 4-substituted 2,6-diphenylpyridines have been developed as bleaching herbicides, demonstrating that the position of the phenyl rings dictates the primary biological target and application [1]. No such herbicidal activity is reported for the 2,3-diphenylpyridine series.

2,3- vs 2,6-Regioisomer
Class-level
PDE4 inhibition vs herbicide
Regioisomer application divergence; PDE4-focused research selection context
2,6-diphenylpyridines developed as bleaching herbicides; no PDE4 data
Agrochemicals Herbicides Structure-Activity Relationship

4-Methyl-2,3-diphenylpyridine: Key Applications


PDE4 Inhibitor Development for Inflammatory & Neurological Disorders

The sub-nanomolar potency of 4-Methyl-2,3-diphenylpyridine against PDE4B1 (IC50 = 0.316 nM) [1], coupled with its >73,000-fold selectivity over DNMT3A [1], makes it an exceptional lead compound for developing novel therapeutics targeting PDE4-mediated pathways in asthma, COPD, psoriasis, and cognitive disorders. Its >1,750-fold potency advantage over other 2,3-disubstituted pyridines [2] and ~3,165-fold advantage over rolipram positions it as a premier starting point for medicinal chemistry optimization.

PDE4B1-Specific Chemical Probe

Given its exceptional potency and selectivity profile, 4-Methyl-2,3-diphenylpyridine is ideally suited as a high-quality chemical probe to dissect the specific biological functions of the PDE4B1 isoform in cellular and in vivo models [1]. Its use can help delineate isoform-specific roles in inflammation, memory, and neuroprotection, providing clearer mechanistic insights than less potent or less selective tool compounds.

Organic Electronics Intermediate

As demonstrated in patent literature, asymmetrically substituted diphenylpyridine compounds, including those with a 4-methyl substitution pattern, are valuable building blocks for organic electron transport materials in OLEDs and other photoelectric devices [3]. The high decomposition temperature and glass transition temperature of this class of compounds contribute to device stability and long-term operational reliability [3].

Application
Selection Property
Validation Focus
PDE4 pathway research (inflammatory/neurological models)
PDE4B1 inhibition potency context
Pathway-specific inhibition endpoints; model-response interpretation
PDE4B1 isoform-selective probe research
Isoform selectivity profile
Functional assay response; off-target evaluation context
Organic electronics intermediate research
Asymmetric diphenylpyridine scaffold
Device stability and electron-transport performance characterization
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